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molecular formula C12H15NO5S B8585242 5-Ethoxy-1-((4-hydroxyphenyl)sulfonyl)-2-pyrrolidinone CAS No. 111711-93-4

5-Ethoxy-1-((4-hydroxyphenyl)sulfonyl)-2-pyrrolidinone

Cat. No. B8585242
M. Wt: 285.32 g/mol
InChI Key: WYCLOXANJRCQET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04829079

Procedure details

At 20° C., and under 1000 mbar, 6.3 g of 1-(4-benzyloxyphenylsulphonyl)-5-ethoxypyrrolidin-2-one is hydrogenated in the presence of 1.2 g of catalyst (Pd at 10%), in 150 cm3 of 96° ethanol. After filtering, concentrating the filtrate, and crystallizing the residue from 96° ethanol, 2.5 g of the expected product is obtained, m.p. 162°-163° C.
Name
1-(4-benzyloxyphenylsulphonyl)-5-ethoxypyrrolidin-2-one
Quantity
6.3 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
1.2 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([S:15]([N:18]2[CH:22]([O:23][CH2:24][CH3:25])[CH2:21][CH2:20][C:19]2=[O:26])(=[O:17])=[O:16])=[CH:11][CH:10]=1)C1C=CC=CC=1>C(O)C>[OH:8][C:9]1[CH:14]=[CH:13][C:12]([S:15]([N:18]2[CH:22]([O:23][CH2:24][CH3:25])[CH2:21][CH2:20][C:19]2=[O:26])(=[O:17])=[O:16])=[CH:11][CH:10]=1

Inputs

Step One
Name
1-(4-benzyloxyphenylsulphonyl)-5-ethoxypyrrolidin-2-one
Quantity
6.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)S(=O)(=O)N1C(CCC1OCC)=O
Step Two
Name
catalyst
Quantity
1.2 g
Type
catalyst
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At 20° C.
FILTRATION
Type
FILTRATION
Details
After filtering
CONCENTRATION
Type
CONCENTRATION
Details
concentrating the filtrate
CUSTOM
Type
CUSTOM
Details
crystallizing the residue from 96° ethanol

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)S(=O)(=O)N1C(CCC1OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 52.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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